1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol

Medicinal Chemistry Drug Design Physicochemical Property

1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol is a uniquely functionalized sulfonylpiperidin-4-ol scaffold combining a 4-hydroxyl hydrogen-bond donor/acceptor with a 2,4-dichlorophenyl hydrophobic moiety. Compared to the unsubstituted analog (TPSA 45.8 Ų), its TPSA of 57.61 Ų enhances solubility and target engagement, making it an essential tool for kinase and CRBP1 inhibitor SAR studies. The publicly available hazard profile (H302-H315-H319-H335; Warning) accelerates safety registration for HTS library inclusion. Supplied at 95% purity with worldwide shipping.

Molecular Formula C11H13Cl2NO3S
Molecular Weight 310.19
CAS No. 1022024-04-9
Cat. No. B2445515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol
CAS1022024-04-9
Molecular FormulaC11H13Cl2NO3S
Molecular Weight310.19
Structural Identifiers
SMILESC1CN(CCC1O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C11H13Cl2NO3S/c12-8-1-2-11(10(13)7-8)18(16,17)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6H2
InChIKeyNVZGUKRGNIXAIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol (CAS: 1022024-04-9): A Sulfonylpiperidin-4-ol Scaffold for Medicinal Chemistry and Chemical Biology


1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol (CAS: 1022024-04-9) is a sulfonylpiperidin-4-ol derivative with the molecular formula C11H13Cl2NO3S and a molecular weight of 310.20 g/mol. This compound is characterized by a piperidin-4-ol core, an N-sulfonyl linkage, and a 2,4-dichlorophenyl substituent. The presence of the sulfonyl group and the hydroxyl moiety endows this compound with a distinct set of physicochemical properties, such as a topological polar surface area (TPSA) of 57.61 Ų and a predicted LogP of 2.14, which influence its solubility and membrane permeability . This scaffold is of interest in medicinal chemistry for the development of enzyme inhibitors and other biologically active molecules .

Why 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol is Not Interchangeable with Other Piperidine or Sulfonyl Analogs


The 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol scaffold cannot be substituted with generic piperidine or sulfonyl analogs due to its precise combination of structural features, which dictate a unique physicochemical and biological profile. The 4-hydroxyl group on the piperidine ring introduces a hydrogen-bond donor/acceptor capability and increases polarity (TPSA 57.61 Ų) compared to the unsubstituted analog (1-(2,4-dichlorophenylsulfonyl)piperidine, TPSA 45.8 Ų), directly impacting solubility and interaction with biological targets . Furthermore, the 2,4-dichlorophenyl group provides specific steric and electronic effects, which, when coupled with the sulfonyl linker, are known to be critical for binding affinity and selectivity in related sulfonylpiperidine-based enzyme inhibitors [1]. Generic substitution would alter these key parameters, leading to unpredictable changes in target engagement and overall performance in biological assays.

Quantitative Differentiation of 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol: Head-to-Head Comparison with Key Analogs


Enhanced Topological Polar Surface Area (TPSA) for Improved Drug-Like Properties Compared to the Unsubstituted Piperidine Analog

The introduction of a 4-hydroxyl group in 1-((2,4-dichlorophenyl)sulfonyl)piperidin-4-ol significantly increases its topological polar surface area (TPSA) to 57.61 Ų, compared to 45.8 Ų for the closely related analog 1-(2,4-dichlorophenylsulfonyl)piperidine (CAS: 443904-59-4) which lacks the hydroxyl group . This 25.8% increase in TPSA is predicted to enhance aqueous solubility and influence membrane permeability, key factors in oral bioavailability and cell-based assay performance.

Medicinal Chemistry Drug Design Physicochemical Property

Predicted Kinase and Antimicrobial Activity Profile from PASS Analysis: A Multi-Target Potential Not Shared by All Analogs

In silico prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm suggests that 1-((2,4-dichlorophenyl)sulfonyl)piperidin-4-ol has a high probability (Pa > 0.5) of exhibiting several biological activities, including as a signal transduction pathways inhibitor (Pa=0.718), a protein kinase inhibitor (Pa=0.620), and an antimycobacterial agent (Pa=0.584) [1]. While direct experimental validation is required, this predicted multi-target profile offers a distinct starting point for research compared to analogs that may show a more narrow or different predicted activity spectrum.

Kinase Inhibition Antimycobacterial Chemoinformatics Drug Repurposing

Defined Hazard Profile for Safe Handling and Procurement: A Comparison with Uncharacterized Analogs

1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol has a well-characterized hazard profile, classified as harmful if swallowed (H302) and an irritant (H315, H319, H335) with a GHS07 signal word 'Warning' . This clear safety classification enables straightforward risk assessment, procurement, and safe handling protocols. In contrast, many custom or novel analogs often have limited or no publicly available hazard data, increasing the regulatory and safety burden for end-users and delaying project timelines.

Laboratory Safety Procurement Risk Assessment

Validated Application Scenarios for 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol Based on Differential Evidence


Probing Structure-Activity Relationships (SAR) for Sulfonylpiperidine-Based Kinase or Protease Inhibitors

The combination of a 4-hydroxyl group and a 2,4-dichlorophenylsulfonyl moiety in this compound makes it a valuable tool for medicinal chemists exploring the SAR of sulfonylpiperidine-based enzyme inhibitors, particularly kinases [1]. The hydroxyl group provides an additional point for hydrogen-bonding or further derivatization (e.g., to esters or ethers) to modulate physicochemical properties, while the 2,4-dichlorophenyl group contributes to hydrophobic binding and potency [2]. Researchers can use this compound as a core scaffold to systematically vary substituents and linker geometry, correlating these changes with shifts in target binding affinity (e.g., IC50 shifts) and cellular activity, as evidenced by its predicted kinase inhibitor activity [1].

A Defined-Standard Scaffold for CRBP1 Inhibitor Development and Retinoid Biology Studies

Based on structural insights from related sulfonylpiperidin-4-ol compounds that function as nonretinoid inhibitors of cellular retinol-binding protein 1 (CRBP1), this compound serves as a defined starting point for developing novel CRBP1 inhibitors [2]. Its specific substitution pattern (4-hydroxy, N-2,4-dichlorophenylsulfonyl) allows researchers to investigate how alterations to the sulfonyl aryl group and the piperidine ring affect binding within the CRBP1 ligand-binding pocket, a critical protein in retinoid metabolism and a target for certain cancers and skin diseases [2].

Safe and Streamlined Procurement for High-Throughput Screening (HTS) and Early Discovery Campaigns

The combination of commercial availability with a well-defined and publicly accessible safety profile makes this compound an ideal candidate for inclusion in high-throughput screening libraries [1]. Its known hazard classification (H302, H315, H319, H335; Warning) [1] streamlines the chemical registration and safety approval process within pharmaceutical and academic research organizations. This eliminates a key bottleneck often encountered with poorly characterized or custom-synthesized analogs, allowing for rapid deployment in automated screening systems against diverse target panels, such as kinase or protease panels, to validate its predicted bioactivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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